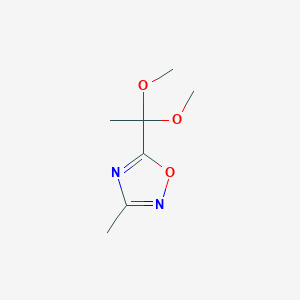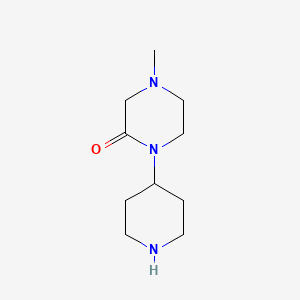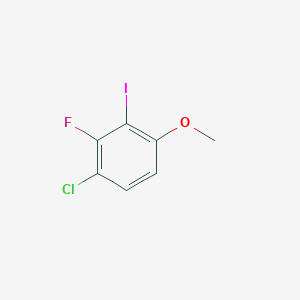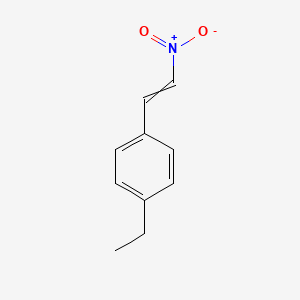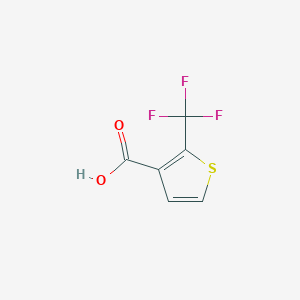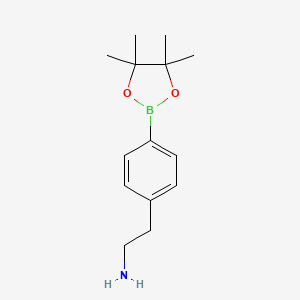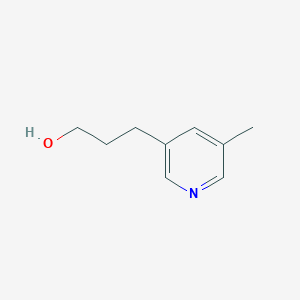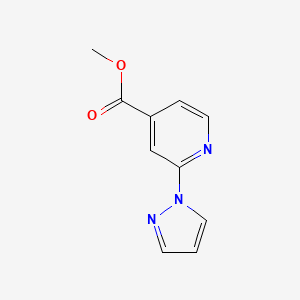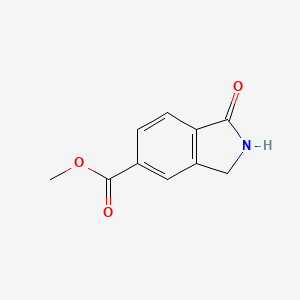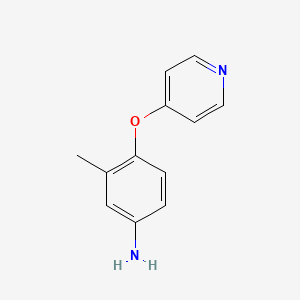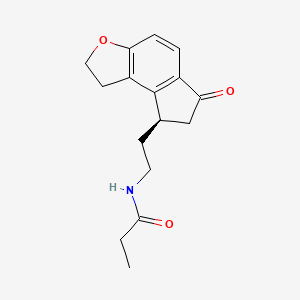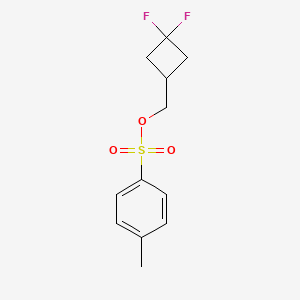
(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate
Overview
Description
“(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate” is a compound used in organic chemistry. It has a CAS Number of 681128-40-5 . The molecular weight of this compound is 276.3 .
Molecular Structure Analysis
The IUPAC name for this compound is “(3,3-difluorocyclobutyl)methyl 4-methylbenzenesulfonate” and its InChI Code is "1S/C12H14F2O3S/c1-9-2-4-11 (5-3-9)18 (15,16)17-8-10-6-12 (13,14)7-10/h2-5,10H,6-8H2,1H3" .Scientific Research Applications
Synthesis Applications
- Alkylidenecyclopropanes Synthesis : This compound is crucial for the synthesis of alkylidenecyclopropanes, which are key for accessing various alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions (Ojo et al., 2014).
Reactivity Studies
- Reactivity with Nucleophiles : A study on the reactivity of similar compounds towards various nucleophiles like alcohols, amines, thiols, and malonates shows the versatility of this class of compounds in chemical reactions (Forcellini et al., 2015).
Catalytic and Synthesis Roles
- Coupling Reactions : Ionic liquids related to this compound are used as media for acid-catalyzed coupling reactions of aromatic alkynes with aldehydes, highlighting its role in facilitating important chemical transformations (Xu et al., 2004).
Structural Studies
- Molecular Structure Analysis : Detailed studies on the molecular structure of similar compounds using techniques like IR, Raman, and ab initio methods contribute to a deeper understanding of their physical and chemical properties (Ristova et al., 1999).
Crystallography
- Crystal Structure Elucidation : The analysis of crystal structures of compounds in the same class provides insights into their geometries and potential applications in materials science (Babu et al., 2014).
Additional Applications
Oxidation Processes : Studies on the solid-state oxidation of related compounds enhance understanding of their chemical behavior and potential in various industrial processes (Kaupang et al., 2013).
Radiosynthesis for Medical Imaging : Related compounds are used in the synthesis of biomarkers for positron emission tomography (PET) imaging in neurodegenerative diseases, showcasing the role of this class of compounds in medical diagnostics (Liu et al., 2006).
properties
IUPAC Name |
(3,3-difluorocyclobutyl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3S/c1-9-2-4-11(5-3-9)18(15,16)17-8-10-6-12(13,14)7-10/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKQZBURCGQHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

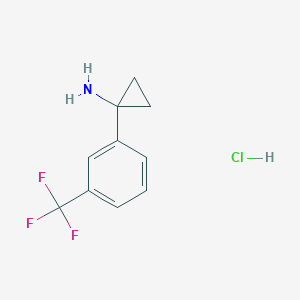
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1429159.png)
